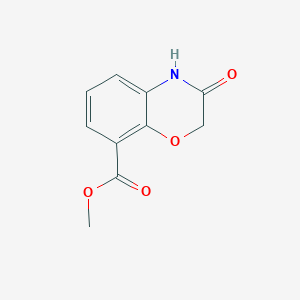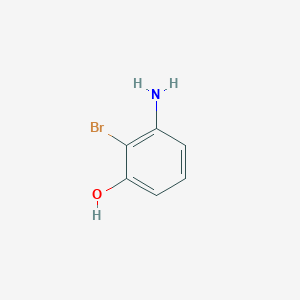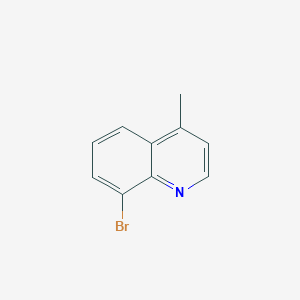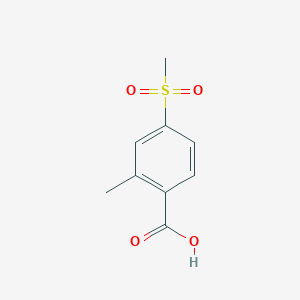
Benzyl N-(2-amino-1-phenylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(2-amino-1-phenylethyl)carbamate is a compound with the molecular formula C16H18N2O2 . It can be viewed as the ester of carbamic acid and benzyl alcohol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound involves several steps. The compound is produced from benzyl chloroformate with ammonia . There are also multiple methods involving different reagents and conditions, such as the use of 1-hydroxybenzotriazol-hydrate and dicyclohexyl-carbodiimide .Molecular Structure Analysis
The molecular structure of this compound consists of a total of 39 bonds. There are 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .Chemical Reactions Analysis
Carbamates, including this compound, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with target enzymes or receptors .Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.326 g/mol. It has a density of 1.2±0.1 g/cm3 and a boiling point of 457.6±45.0 °C at 760 mmHg .Mecanismo De Acción
Benzyl N-(2-amino-1-phenylethyl)carbamate has been found to act as a potent inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, anti-inflammatory properties, and inhibition of MAO. Additionally, this compound has been found to increase the levels of dopamine and serotonin in the brain, which can have a range of effects on mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzyl N-(2-amino-1-phenylethyl)carbamate in lab experiments is its potent inhibition of MAO, which can be useful in studying the effects of neurotransmitters such as dopamine and serotonin on behavior and cognition. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several potential future directions for research on Benzyl N-(2-amino-1-phenylethyl)carbamate. One area of focus could be the development of cancer therapies based on its ability to induce apoptosis in cancer cells. Additionally, further research could be conducted on its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the field of neuroscience.
Métodos De Síntesis
Benzyl N-(2-amino-1-phenylethyl)carbamate can be synthesized through a multi-step process involving the reaction of benzylamine with phenylacetic acid to form benzylphenylacetamide. This compound is then reacted with phosgene to form benzyl N-(2-chloro-1-phenylethyl)carbamate, which is then reacted with ammonia to yield this compound.
Aplicaciones Científicas De Investigación
Benzyl N-(2-amino-1-phenylethyl)carbamate has been extensively studied for its potential use in the treatment of various diseases. One area of research is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of cancer therapies. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
benzyl N-(2-amino-1-phenylethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUKXDDEPPBPSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453147 |
Source


|
| Record name | Carbamic acid, (2-amino-1-phenylethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142854-51-1 |
Source


|
| Record name | Carbamic acid, (2-amino-1-phenylethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

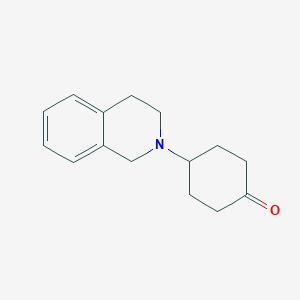

![1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine](/img/structure/B185776.png)

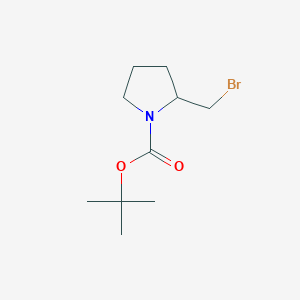
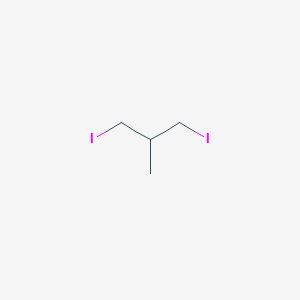


![2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B185789.png)
